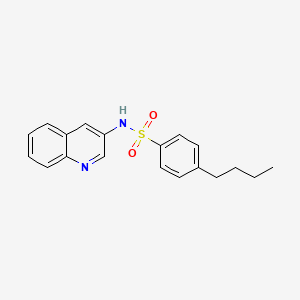

4-butyl-N-3-quinolinylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-butyl-N-3-quinolinylbenzenesulfonamide, also known as QS-21, is a saponin-based adjuvant that has been extensively studied for its potential use in vaccine development. QS-21 is extracted from the bark of the Quillaja saponaria tree, and it has been shown to enhance the immune response to antigens in vaccines. In

Mecanismo De Acción

The exact mechanism of action of 4-butyl-N-3-quinolinylbenzenesulfonamide is not fully understood, but it is thought to work by activating the innate immune system. This compound has been shown to activate dendritic cells, which are important immune cells that play a key role in initiating the immune response. This activation leads to the production of cytokines and chemokines, which in turn activate other immune cells such as T cells and B cells. The activation of these immune cells leads to a stronger and more effective immune response to the antigen.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, as well as the activation of immune cells such as dendritic cells, T cells, and B cells. This compound has also been shown to enhance the production of antibodies, which are important for the immune response to antigens.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-butyl-N-3-quinolinylbenzenesulfonamide is its ability to enhance the immune response to a variety of antigens. This makes it a promising candidate for use in vaccine development. However, there are also some limitations to its use in lab experiments. This compound is a complex mixture of triterpene glycosides, which makes it difficult to purify and standardize. It is also a potent irritant, which can cause local reactions at the injection site.

Direcciones Futuras

There are several future directions for the research on 4-butyl-N-3-quinolinylbenzenesulfonamide. One direction is to further explore its mechanism of action and how it activates the immune system. Another direction is to optimize its use as an adjuvant in vaccines, including exploring different dosages and formulations. Finally, there is also potential for this compound to be used in other areas of medicine, such as cancer immunotherapy and allergy treatment.

Conclusion:

In conclusion, this compound is a saponin-based adjuvant that has shown promise in enhancing the immune response to antigens in vaccines. Its synthesis involves several steps, and it has been extensively studied for its potential use in vaccine development. This compound works by activating the innate immune system, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several future directions for research on this compound.

Métodos De Síntesis

4-butyl-N-3-quinolinylbenzenesulfonamide is a complex mixture of triterpene glycosides, and its synthesis involves several steps. The first step is the extraction of the bark of the Quillaja saponaria tree, which contains the saponins. The saponins are then purified using a combination of chromatography and precipitation techniques. The purified saponins are then treated with acid to remove the sugar moieties, resulting in the aglycone form of this compound. The aglycone form is then further purified using chromatography to obtain the final product.

Aplicaciones Científicas De Investigación

4-butyl-N-3-quinolinylbenzenesulfonamide has been extensively studied for its potential use as an adjuvant in vaccines. Adjuvants are substances that are added to vaccines to enhance the immune response to the antigen. This compound has been shown to enhance the immune response to a variety of antigens, including cancer antigens, infectious disease antigens, and allergens. This makes it a promising candidate for use in vaccine development.

Propiedades

IUPAC Name |

4-butyl-N-quinolin-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-2-3-6-15-9-11-18(12-10-15)24(22,23)21-17-13-16-7-4-5-8-19(16)20-14-17/h4-5,7-14,21H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBRMNOSEVJPSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)

![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)

![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4926479.png)

![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)

![2-[5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B4926506.png)

![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B4926526.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B4926539.png)